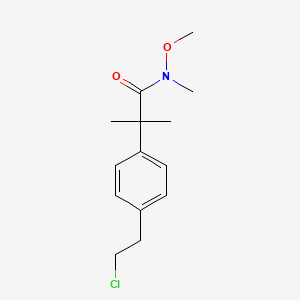

O-BOC-N-Pyruvyl Docetaxel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of O-BOC-N-Pyruvyl Docetaxel involves complex chemical processes, including the introduction of the BOC (tert-butoxycarbonyl) protective group and the pyruvyl moiety into the docetaxel structure. The successful synthesis of radiolabeled [11C]docetaxel, with the 11C isotope in the BOC moiety, was achieved using a synthetic approach that started with the reaction of [11C]tert-butanol with 1,2,2,2-tetrachloroethyl chloroformate, followed by the tert-butoxycarbonylation of the free amine of docetaxel (Tilburg et al., 2004).

科学研究应用

Improved Formulations and Targeting

Nanoformulations for Enhanced Delivery : Research has focused on developing nanoformulations of docetaxel, such as polymer-based, lipid-based, and inorganic nanoparticles, to improve water solubility, reduce systemic toxicity, and enhance tumor targeting. These nanoformulations include modifications that aim for passive or active targeting to improve the clinical application of docetaxel (Zhang & Zhang, 2013).

Targeted Delivery Systems : The use of targeting ligands, such as zoledronic acid, has been explored to improve the tumor localization of docetaxel-loaded nanoparticles for bone metastasis treatment. This strategy aims to provide efficient and targeted delivery of chemotherapy, potentially offering synergistic effects in treating metastatic tumors (Chaudhari et al., 2012).

Mechanisms of Action and Synergy

Enhancing Chemotherapy Sensitivity : Studies have explored the synergy between docetaxel and other compounds, such as the proteasome inhibitor bortezomib, to sensitize cancer cells to treatment. This combination has shown potential in downregulating anti-apoptotic proteins and enhancing the cytotoxic effects of chemotherapy, offering new avenues for treatment strategies (Cao et al., 2008).

Pharmacokinetic Improvements : Modifications to docetaxel, including the development of microemulsion formulations and nanoparticles, have been studied to improve its pharmacokinetics, such as enhancing bioavailability and reducing toxicity, thus potentially improving therapeutic outcomes (Rafiei & Haddadi, 2017).

New Derivatives and Therapeutic Potentials

- Development of Novel Derivatives : Synthesis of new docetaxel derivatives incorporating different chemical modifications has been pursued to explore their potential anticancer properties. These derivatives aim to retain or enhance the anticancer activity of docetaxel while possibly reducing side effects and overcoming resistance mechanisms (Zebbiche et al., 2020).

属性

CAS 编号 |

1021489-55-3 |

|---|---|

产品名称 |

O-BOC-N-Pyruvyl Docetaxel |

分子式 |

C₄₆H₅₅NO₁₆ |

分子量 |

877.93 |

同义词 |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)